2,3-Dimethylaniline Hydrochloride
Overview
Description
2,3-Dimethylaniline Hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various chemical syntheses and industrial applications.
Scientific Research Applications
2,3-Dimethylaniline Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that dimethylanilines, in general, are weakly basic and reactive towards electrophiles .
Mode of Action
It is known that dimethylanilines can undergo many reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, they can be nitrated to produce derivatives with nitro groups .
Biochemical Pathways
It is known that dimethylanilines can undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Pharmacokinetics
It is known that the molecule of 1,4-dimethylbenzene, a related compound, has two sets of equivalent protons: the four aromatic protons and the six methyl protons .
Action Environment
It is known that the presence of a methyl group at the c2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at nh2 moieties .
Biochemical Analysis
Biochemical Properties
2,3-Dimethylaniline Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to undergo N-demethylation and N-oxidation, which are catalyzed by cytochrome P450 enzymes . These interactions result in the formation of metabolites that can further participate in biochemical pathways. Additionally, this compound can act as a substrate for certain oxidases, leading to the production of reactive intermediates that may influence cellular processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK and NF-κB pathways . This activation can lead to changes in gene expression, promoting the expression of genes involved in inflammation and apoptosis. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of other substrates . Additionally, this compound can interact with DNA, causing changes in gene expression by modulating transcription factors and other regulatory proteins. These interactions contribute to the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can lead to the formation of by-products that may have different biological activities. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including persistent oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as hematological changes in animal models . These toxic effects are likely due to the compound’s ability to induce oxidative stress and disrupt normal cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-demethylation and N-oxidation . These reactions are primarily catalyzed by cytochrome P450 enzymes, resulting in the formation of metabolites such as N-demethylated and N-oxidized derivatives. These metabolites can further participate in biochemical pathways, influencing metabolic flux and metabolite levels within the cell. Additionally, this compound can undergo ring hydroxylation, leading to the formation of hydroxylated metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can be targeted to the mitochondria, where it may influence mitochondrial function and induce oxidative stress . Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylaniline Hydrochloride can be synthesized through several methods. One common approach involves the methylation of aniline. The process typically includes the following steps:
Nitration of Toluene: Toluene is nitrated to form 2,3-dimethylnitrobenzene.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,3-dimethylaniline.
Formation of Hydrochloride Salt: The free base 2,3-dimethylaniline is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,3-dimethylnitrobenzene in the presence of a suitable catalyst such as palladium on carbon. The resulting 2,3-dimethylaniline is then converted to its hydrochloride salt by reaction with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced further, although this is less common.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups and the amine group direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Quinones, nitroso compounds.
Substitution Products: Halogenated derivatives, nitro derivatives, sulfonated derivatives.
Comparison with Similar Compounds
2,4-Dimethylaniline: Another isomer with methyl groups at the 2nd and 4th positions.
2,5-Dimethylaniline: Methyl groups at the 2nd and 5th positions.
2,6-Dimethylaniline: Methyl groups at the 2nd and 6th positions.
3,4-Dimethylaniline: Methyl groups at the 3rd and 4th positions.
3,5-Dimethylaniline: Methyl groups at the 3rd and 5th positions.
Uniqueness: 2,3-Dimethylaniline Hydrochloride is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it undergoes. The ortho-substitution pattern (2,3-positions) affects the electron density on the benzene ring, making it distinct from other isomers in terms of chemical behavior and applications.
Properties
IUPAC Name |
2,3-dimethylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-3-5-8(9)7(6)2;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDEEVOZDZJGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988578 | |
Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-45-8, 68877-30-5 | |
Record name | 5417-45-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, ar,ar-dimethyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dimethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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